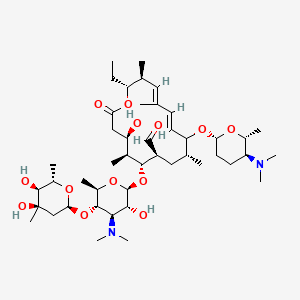
Chimeramycin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chimeramycin B is a compound produced by the strain of Streptomyces ambofaciens. It is known for its anti-gram-positive bacterial and mycoplasma activities. The compound has a molecular formula of C46H80N2O13 and a molecular weight of 869.13. This compound is typically found in a white amorphous powder form and has a melting point of 114-115°C.
Méthodes De Préparation
Industrial Production Methods: Industrial production of Chimeramycin B is typically achieved through large-scale fermentation processes. The strain of Streptomyces ambofaciens is cultured under controlled conditions to optimize the yield of this compound. The fermentation broth is then subjected to various purification steps, including filtration, solvent extraction, and chromatography, to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Chimeramycin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chimeramycin B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying complex organic reactions and for developing new synthetic methodologies. In biology, this compound is studied for its antibacterial properties and its potential use in developing new antibiotics.
In medicine, this compound is investigated for its therapeutic potential against gram-positive bacterial infections and mycoplasma-related diseases. Its unique mechanism of action makes it a promising candidate for drug development. In the industry, this compound is used in the production of antibacterial agents and as a reference standard in quality control processes.
Mécanisme D'action
Chimeramycin B exerts its effects by targeting specific molecular pathways in bacterial cells. It binds to bacterial ribosomes, inhibiting protein synthesis and leading to the death of the bacterial cells. The compound’s mechanism of action involves the disruption of essential cellular processes, making it effective against gram-positive bacteria and mycoplasma.
Comparaison Avec Des Composés Similaires
Chimeramycin B is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include other antibiotics produced by Streptomyces species, such as Tylosin and Erythromycin. These compounds also target bacterial ribosomes but differ in their chemical structures and spectrum of activity .
List of Similar Compounds:- Tylosin
- Erythromycin
- Clarithromycin
- Azithromycin
This compound stands out due to its specific activity against mycoplasma and its unique structural features, making it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Numéro CAS |
87092-83-9 |
|---|---|
Formule moléculaire |
C45H78N2O13 |
Poids moléculaire |
855.1 g/mol |
Nom IUPAC |
(4R,5S,6R,7S,9R,11E,13E,15S,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2-oxo-1-oxacyclohexadeca-11,13-diene-7-carbaldehyde |
InChI |
InChI=1S/C45H78N2O13/c1-14-34-25(3)19-24(2)15-17-35(58-37-18-16-32(46(10)11)28(6)54-37)26(4)20-31(23-48)41(27(5)33(49)21-36(50)57-34)60-44-40(51)39(47(12)13)42(29(7)56-44)59-38-22-45(9,53)43(52)30(8)55-38/h15,17,19,23,25-35,37-44,49,51-53H,14,16,18,20-22H2,1-13H3/b17-15+,24-19+/t25-,26+,27-,28+,29+,30-,31+,32-,33+,34+,35?,37-,38-,39+,40+,41+,42+,43-,44-,45+/m0/s1 |
Clé InChI |
GWKAVECDTAHQQC-QVTXDSNCSA-N |
SMILES isomérique |
CC[C@@H]1[C@H](/C=C(/C=C/C([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)C=O)C)O[C@H]4CC[C@@H]([C@H](O4)C)N(C)C)\C)C |
SMILES canonique |
CCC1C(C=C(C=CC(C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)C=O)C)OC4CCC(C(O4)C)N(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


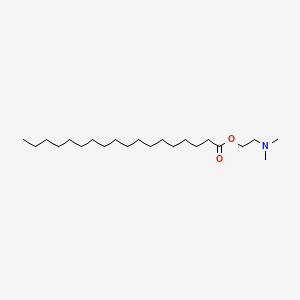
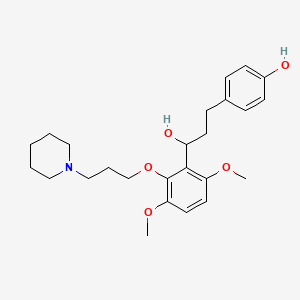
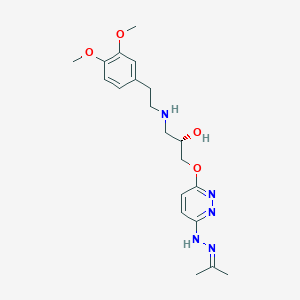
![5-methyl-1-[(E,3S,4R)-3,4,5-trihydroxypent-1-enyl]pyrimidine-2,4-dione](/img/structure/B15187361.png)

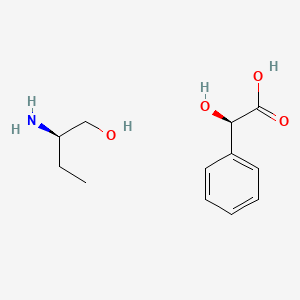

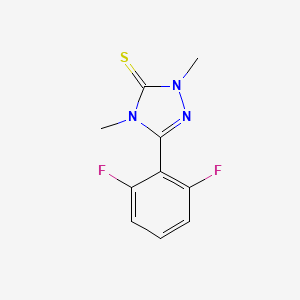

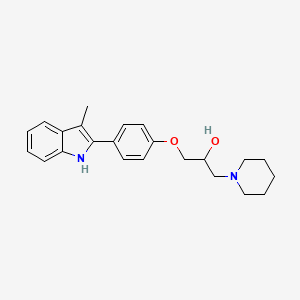
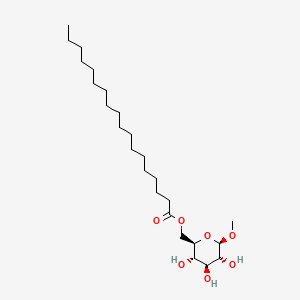
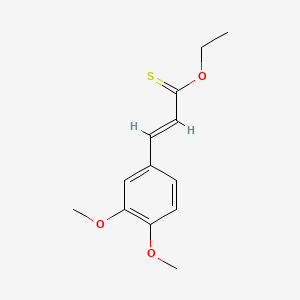
![4-[4-[[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]methyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B15187424.png)

